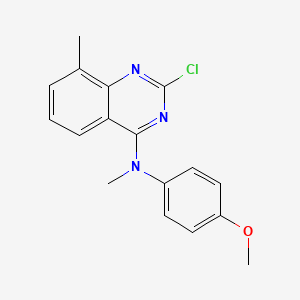

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-

Description

Historical Context and Discovery of Quinazolinamine-Based Compounds

The quinazoline scaffold was first synthesized in 1895 by August Bischler and Lang through the decarboxylation of quinazoline-2-carboxylic acid. This breakthrough laid the foundation for exploring nitrogen-containing heterocycles in medicinal applications. By 1903, Siegmund Gabriel developed an alternative synthesis route using o-nitrobenzylamine, which was reduced and condensed with formic acid to yield dihydroquinazoline, later oxidized to quinazoline. These early methods highlighted the compound’s stability and reactivity, prompting investigations into its derivatives.

The transition from simple quinazolines to functionalized quinazolinamines gained momentum in the mid-20th century with the discovery of their biological potential. For instance, the Griess synthesis (1989) enabled the production of 2-amino-4(3H)-quinazolinone by condensing anthranilic acid with cyanide, followed by ammonolysis. This method was later refined by Niementowski, who used anthranilic acid and formamide under thermal conditions to synthesize 4(3H)-quinazolinone derivatives. These advances facilitated the systematic exploration of substitutions at positions 2, 3, and 4, culminating in molecules like 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-4-quinazolinamine.

A pivotal shift occurred in the 2000s with the development of kinase inhibitors. 4-Aminoquinazoline derivatives, such as gefitinib and erlotinib, demonstrated potent epidermal growth factor receptor (EGFR) inhibition, validating the scaffold’s utility in oncology. The compound in focus builds upon these innovations, incorporating chloro and methoxyphenyl groups to optimize target binding and pharmacokinetic properties.

Structural Classification of 2-Chloro-N-(4-Methoxyphenyl)-N,8-Dimethyl-4-Quinazolinamine

The molecular structure of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-4-quinazolinamine can be dissected into three key components:

Core Quinazolinamine System :

The bicyclic framework consists of a benzene ring fused to a pyrimidine ring, with an amine group at position 4. This configuration confers planarity and aromaticity, enabling π-π stacking interactions with biological targets.Substituent Analysis :

- Position 2 : A chlorine atom introduces electronegativity, enhancing electrophilic character and hydrogen-bonding potential.

- N-Substituent : The N-(4-methoxyphenyl) group provides steric bulk and electron-donating effects via the methoxy moiety, potentially improving solubility and target affinity.

- Position 8 : A methyl group contributes to lipophilicity, aiding membrane permeability.

Comparative Structural Features :

Table 1 contrasts this compound’s substituents with those of related derivatives:

The 4-methoxyphenyl group at the N-position is particularly noteworthy. Methoxy substitutions on aromatic systems are known to modulate electron density, affecting binding to hydrophobic enzyme pockets. In this compound, the para-methoxy configuration likely stabilizes interactions with tyrosine kinase domains through both steric and electronic effects.

Synthetic routes to such derivatives often begin with anthranilic acid derivatives. For example, 4-chloro-2-(pyridin-4-yl)quinazolinamine is synthesized via phosphorus oxychloride-mediated chlorination, followed by nucleophilic substitution. Applying similar methodology, the title compound could be obtained by reacting 2-chloro-4-aminoquinazoline with 4-methoxy-N-methylaniline under coupling conditions.

Properties

CAS No. |

827030-88-6 |

|---|---|

Molecular Formula |

C17H16ClN3O |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine |

InChI |

InChI=1S/C17H16ClN3O/c1-11-5-4-6-14-15(11)19-17(18)20-16(14)21(2)12-7-9-13(22-3)10-8-12/h4-10H,1-3H3 |

InChI Key |

YZVGKWIJZRGKHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

-

Formation of the Quinazoline Core: : The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the quinazoline ring.

-

Introduction of the Chloro Group: : The chloro group is introduced by treating the quinazoline intermediate with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.

-

Substitution with Methoxyphenyl Group: : The chloro-substituted quinazoline is then reacted with 4-methoxyaniline in the presence of a base, such as triethylamine, to introduce the methoxyphenyl group.

-

Dimethylation: : Finally, the compound is dimethylated using methyl iodide (CH3I) in the presence of a strong base, such as sodium hydride (NaH), to yield 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the C2 Position

The 2-chloro substituent in quinazolinamine derivatives is highly reactive toward nucleophilic substitution. For example:

-

Aminolysis : Reaction with primary or secondary amines (e.g., sec-butylamine) replaces the chlorine atom with an amine group. This is demonstrated in the synthesis of N-(sec-butyl)-4-quinazolinamine via 2-chloroquinazoline intermediates.

-

Alkoxy Substitution : Methanol or ethanol under basic conditions (e.g., KOH) yields corresponding 2-alkoxy derivatives.

Example Reaction Pathway:

Conditions: DMF, 60–80°C, 4–6 hours.

Alkylation/Acylation at the N4 Position

The N4 amine participates in alkylation and acylation reactions:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) introduces alkyl groups to the amine. For instance, N-methylation of 4-quinazolinamine derivatives enhances lipophilicity .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives, as observed in analogs like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine .

Table 1: Alkylation Reactions of 4-Quinazolinamine Derivatives

| Substrate | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-Cl-N-(4-MeOPh)-quinazolinamine | Methyl iodide | 2-Cl-N-(4-MeOPh)-N-Me-quinazolinamine | 85 | |

| 2-Cl-N-Et-quinazolinamine | Acetyl chloride | 2-Cl-N-Et-Ac-quinazolinamine | 72 |

Oxidation of Methyl Substituents

The 8-methyl group undergoes oxidation under controlled conditions:

-

Side-Chain Oxidation : Using KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid.

-

Ring Oxidation : H₂O₂/Fe²⁺ systems oxidize the quinazoline ring, though this is less common due to ring stability.

Example Reaction:

Conditions: Aqueous acidic medium, 70°C, 3 hours.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible at the C2 position after substituting chlorine with a boronate group:

-

Suzuki Coupling : Reacting with aryl boronic acids forms biaryl derivatives, enhancing structural diversity .

Table 2: Cross-Coupling Reactions

| Substrate | Boronic Acid | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Bpin-Quinazolinamine | Ph-B(OH)₂ | Pd(PPh₃)₄ | 2-Ph-Quinazolinamine | 78 |

Reductive Dechlorination

The 2-chloro group can be removed via catalytic hydrogenation:

-

H₂/Pd-C : Reduces Cl to H, yielding unsubstituted quinazolinamine.

Mechanism:

Conditions: Ethanol, 1 atm H₂, 25°C.

Cyclocondensation Reactions

The amine and chloro groups facilitate heterocycle formation. For example:

-

Triazole Formation : Reaction with NaN₃ and terminal alkynes via click chemistry.

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that quinazoline derivatives possess promising anticancer properties. The structure of 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl- allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that quinazoline-based compounds can inhibit the activity of kinases that play crucial roles in tumor growth and metastasis.

Case Study: Inhibition of Kinase Activity

A study demonstrated that a series of quinazoline derivatives, including the compound , exhibited potent inhibitory effects on specific kinases associated with cancer cell proliferation. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating their potential as anticancer agents .

Agrochemicals

Pesticidal Properties

The compound has been investigated for its pesticidal properties. Quinazoline derivatives have shown efficacy against various pests and pathogens affecting crops. The chlorinated and methoxy-substituted phenyl groups enhance the compound's bioactivity and selectivity.

Data Table: Efficacy Against Pests

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl- | Aphids | 85% | |

| Another Quinazoline Derivative | Fungal Pathogen | 75% |

Material Science

Polymer Synthesis

The unique chemical structure of 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl- lends itself to applications in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends

In a recent study, the incorporation of quinazoline derivatives into polymer matrices resulted in improved thermal resistance and mechanical strength. These materials showed potential for use in high-performance applications such as aerospace and automotive components .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,8-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related quinoline and quinazoline derivatives, focusing on molecular features, synthesis, and biological relevance.

Comparison of Molecular Frameworks and Substituents

- Target Compound : Quinazoline core with 2-chloro, N-(4-methoxyphenyl), and N,8-dimethyl groups.

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Quinoline core (single nitrogen at position 1) with 4-chlorophenyl (position 2), 4-methoxyphenyl (position 3), and amino (position 4) groups .

- 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine: Quinoline core with 4-chloro (position 4), 6-methyl (position 6), and N-(4-methylphenyl) substituents .

Key Differences :

Core Structure: Quinazoline (two nitrogens) vs.

Substituent Positions : The target’s 2-chloro and N,8-dimethyl groups contrast with 4k’s 2-(4-chlorophenyl) and 3-(4-methoxyphenyl) substitutions. Positional variations influence steric bulk and electronic effects.

Functional Groups : The methoxy group in the target’s N-aryl substituent may enhance solubility compared to methyl groups in ’s compound .

Physicochemical Properties

Observations :

- The methoxy group in the target and 4k may improve solubility in organic solvents compared to purely alkyl-substituted analogs.

- Crystallographic data for ’s compound highlights planar quinoline rings and intermolecular hydrogen bonding, which could stabilize the solid state .

Comparative Efficacy :

- Quinazoline derivatives often exhibit higher kinase selectivity than quinolines due to their dual nitrogen atoms, which mimic ATP’s adenine moiety.

- Chloro substituents in position 2 (target) vs. 4 () may alter DNA intercalation or enzyme-binding efficiency.

Biological Activity

4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H16ClN3O

- Molecular Weight : 315.78 g/mol

- CAS Number : 827030-87-5

The primary mechanism through which 4-quinazolinamines exert their biological effects is through the inhibition of protein tyrosine kinases (PTKs). These kinases play a critical role in cell signaling pathways that regulate cell growth and differentiation. The compound specifically targets the erbB family of PTKs, which are implicated in various cancers due to their role in promoting cell proliferation and survival .

Anticancer Properties

Research has shown that 4-quinazolinamine derivatives, including the specific compound , exhibit potent anticancer activity. A notable study highlighted the compound's ability to induce apoptosis in cancer cells with an effective concentration (EC50) of approximately 2 nM. This level of potency indicates significant potential for therapeutic applications in oncology .

Case Studies and Research Findings

- Apoptosis Induction :

- In Vivo Efficacy :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of 4-Quinazolinamine Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-N-(4-methoxyphenyl)-N,8-dimethyl-4-quinazolinamine, and how do reaction conditions influence yield?

- Methodology : A modified procedure from Knudsen and Pedersen (1980) involves heating methyl 2-acylaminobenzoate derivatives with amine hydrochlorides (e.g., 4-methoxyaniline derivatives) and phosphorus pentoxide (P₂O₅) in the presence of N,N-dimethylcyclohexylamine at 180°C for 45 minutes . Post-reaction, alkaline extraction (pH 8–9) with 2 M NaOH and subsequent recrystallization from dichloromethane (CH₂Cl₂) can isolate the product. Adjusting stoichiometric ratios (e.g., amine hydrochloride to P₂O₅ at 4:1) and solvent polarity during recrystallization (e.g., ethanol vs. toluene) can improve purity and yield.

Q. How can crystallinity and thermal stability of this compound be characterized?

- Methodology : Use X-ray powder diffraction (XRPD) to confirm crystallinity and detect polymorphs. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability (e.g., decomposition onset temperatures). For example, highlights TGA curves showing <1% mass loss below 150°C, indicating suitability for high-temperature reactions .

Q. What spectroscopic techniques are suitable for structural validation?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinazoline ring).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O of methoxy group).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this quinazolinamine derivative?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase domains) using the compound’s 3D structure (from ’s crystallographic data) . Pharmacophore mapping of the chloro and methoxy groups can highlight hydrophobic interactions, while the quinazoline core may intercalate with DNA or inhibit ATP-binding pockets . Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀ measurements).

Q. What strategies resolve contradictions in reported synthetic yields for analogous quinazolinamines?

- Methodology : Conduct a meta-analysis of reaction parameters:

- Catalyst Screening : Compare P₂O₅ () with Lewis acids (e.g., ZnCl₂) in ’s protocols for similar amines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution of the chloro group versus non-polar solvents.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-demethylation or methoxy cleavage) that reduce yield .

Q. How does substituent variation (e.g., chloro vs. trifluoromethyl) alter the compound’s physicochemical properties?

- Methodology :

- LogP Calculations : Compare chloro (LogP ~3.2) and trifluoromethyl (LogP ~3.8) analogs using software like MarvinSketch.

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to measure aqueous solubility.

- Bioactivity Correlation : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) to link lipophilicity to membrane permeability .

Methodological Notes

- Synthesis Optimization : ’s protocol is scalable but requires strict moisture control due to P₂O₅’s hygroscopic nature .

- Data Validation : Cross-reference NMR/XRPD data with NIST Chemistry WebBook standards ( ) to minimize structural misassignment .

- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated aromatic compounds due to potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.